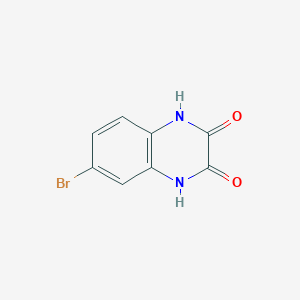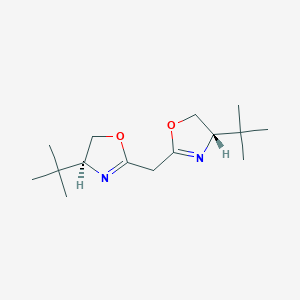![molecular formula C21H14ClFIN3O B159137 N-[3-氯-4-(3-氟苄氧基)苯基]-6-碘喹唑啉-4-胺 CAS No. 231278-20-9](/img/structure/B159137.png)
N-[3-氯-4-(3-氟苄氧基)苯基]-6-碘喹唑啉-4-胺
描述
The compound N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse pharmacological activities, which makes them significant in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related compound, was achieved through substitution, nitration, reduction, cyclization, and chlorination steps with a total yield of 29.2% . Although the exact synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of chlorination and substitution reactions.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using spectroscopic methods such as NMR and mass spectrometry. For example, the structure of a novel quinolinone derivative was confirmed by X-ray crystallography, and its molecular geometry and electronic properties were studied using density functional theory (DFT) . These techniques could also be applied to determine the molecular structure of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the quinazoline ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity towards nucleophilic or electrophilic attack. The novel quinolinone derivative's local reactivity descriptors were calculated to explain the chemically reactive site in the molecule . Similar analysis can be conducted for N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine to predict its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations can be used to predict thermodynamic properties, as was done for the quinolinone derivative . Additionally, the crystal structure can provide insights into intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.
科学研究应用
抗肿瘤活性
二唑基4-氨基喹唑啉衍生物
合成了新型的二唑基4-氨基喹唑啉衍生物,包括N-[3-氯-4-(3-氟苄氧基)苯基]-6-碘喹唑啉-4-胺,对PC-3细胞增殖表现出抑制活性,表明具有潜在的抗肿瘤特性 Liao Wen-j (2015)。
4-芳基氨基喹唑啉作为EGFRwt-TK抑制剂
设计并合成了4-芳基氨基喹唑啉衍生物,包括该化合物,通过抑制野生型表皮生长因子受体酪氨酸激酶(EGFRwt-TK)的活性,显示出强效的抗肿瘤活性。这些化合物诱导了晚期细胞凋亡并阻滞了癌细胞的细胞周期 Yaling Zhang et al. (2019)。
抗肿瘤4-氨基喹唑啉衍生物的合成
合成了一系列4-氨基喹唑啉衍生物,包括该化合物,对Bcap-37细胞增殖表现出一定的活性,表明具有潜在的抗肿瘤效果 W. Li (2015)。
用于肿瘤检测的潜在PET成像剂
合成了F-18标记的4-氨基喹唑啉衍生物,包括N-[3-氯-4-(3-氟苄氧基)苯基]-6-碘喹唑啉-4-胺,表明具有作为肿瘤检测PET成像剂的潜力 Yurong Chen et al. (2012)。
具有血脑屏障穿透性的抗癌剂
一项研究发现,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,一种结构类似于N-[3-氯-4-(3-氟苄氧基)苯基]-6-碘喹唑啉-4-胺的化合物,作为有效的凋亡诱导剂和具有高血脑屏障穿透性的抗癌剂 N. Sirisoma et al. (2009)。
药物开发中的合成和应用
2-芳基苯并噁唑啉衍生物的一锅法合成
该化合物用于合成2-芳基苯并噁唑啉衍生物,展示了其在创造新化学实体中的实用性 Dazhuang Miao et al. (2015)。
羟基取代的抗肿瘤蒽吡唑的氮杂环衍生物的合成
这项研究展示了该化合物在合成新型抗肿瘤药物中的多功能性 A. P. Krapcho et al. (1998)。
新型喹唑啉酮衍生物及其抗微生物活性
该化合物的衍生物被研究用于抗微生物性能,拓展了其潜在应用 O. M. Habib et al. (2013)。
安全和危害
The compound is classified as a warning under the GHS classification . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
属性
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFIN3O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFPFDMMKYQMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436351 | |
| Record name | N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine | |
CAS RN |
231278-20-9 | |
| Record name | N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231278-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

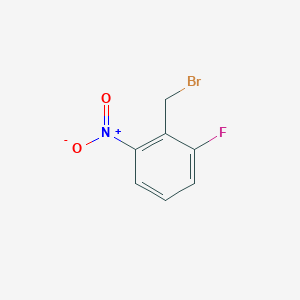
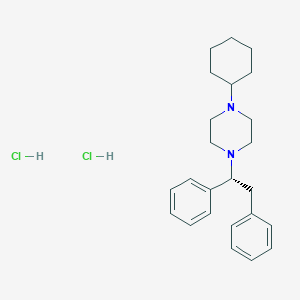

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)



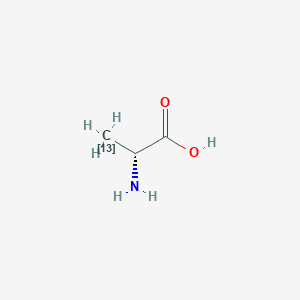
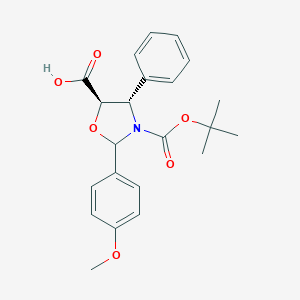
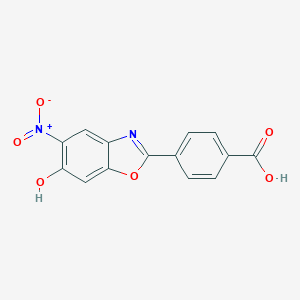
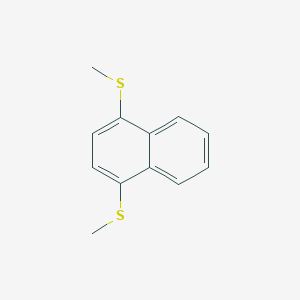
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
